molecular formula C7H12O B13623585 3-Cyclobutylprop-2-en-1-ol CAS No. 409082-87-7

3-Cyclobutylprop-2-en-1-ol

Cat. No.: B13623585
CAS No.: 409082-87-7
M. Wt: 112.17 g/mol
InChI Key: QFPMLKPDYOHQAJ-GORDUTHDSA-N
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Description

3-Cyclobutylprop-2-en-1-ol is an organic compound characterized by a cyclobutyl ring attached to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylprop-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of acyl ketene dithioacetals, which can be efficiently converted into cyclobutyl derivatives . Another method involves the use of propargyl alcohol and paraformaldehyde in the presence of copper iodide and diisopropylamine, followed by a series of reactions including reflux and extraction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or aldehydes.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of cyclobutyl halides or other substituted derivatives.

Scientific Research Applications

3-Cyclobutylprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutylprop-2-en-1-ol is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties. The strain in the cyclobutyl ring can influence the reactivity and stability of the compound, making it an interesting subject for research and application.

Properties

CAS No.

409082-87-7

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-3-cyclobutylprop-2-en-1-ol

InChI

InChI=1S/C7H12O/c8-6-2-5-7-3-1-4-7/h2,5,7-8H,1,3-4,6H2/b5-2+

InChI Key

QFPMLKPDYOHQAJ-GORDUTHDSA-N

Isomeric SMILES

C1CC(C1)/C=C/CO

Canonical SMILES

C1CC(C1)C=CCO

Origin of Product

United States

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